Cas no 2137536-01-5 ([1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine)
![[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/2137536-01-5x500.png)
[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine
- 2137536-01-5
- EN300-703818
-
- インチ: 1S/C9H14F2N4/c10-9(11)3-1-8(2-4-9)15-6-7(5-12)13-14-15/h6,8H,1-5,12H2
- InChIKey: GRQFXKNUNJMFHX-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(CC1)N1C=C(CN)N=N1)F
計算された属性
- せいみつぶんしりょう: 216.11865279g/mol
- どういたいしつりょう: 216.11865279g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 56.7Ų
[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-703818-1.0g |
[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine |
2137536-01-5 | 1g |
$0.0 | 2023-06-06 |
[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamineに関する追加情報
Professional Introduction to [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS No. 2137536-01-5)
[1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2137536-01-5, represents a novel molecular framework that combines the structural features of fluorinated cyclohexanes and triazoles, making it a promising candidate for various applications in drug discovery and medicinal chemistry.
The structural motif of [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine is characterized by the presence of a 4,4-difluorocyclohexyl group attached to a triazole ring through a methanamine linkage. The incorporation of fluorine atoms into the cyclohexyl moiety enhances the lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical design. Additionally, the triazole ring introduces a heterocyclic scaffold that is known to exhibit diverse biological activities.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for their potential therapeutic applications. The triazole scaffold, in particular, has been extensively studied due to its versatility in forming hydrogen bonds and its ability to interact with biological targets. [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine exemplifies this trend by combining the favorable properties of fluorinated cyclohexanes with the biological relevance of triazoles.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The methanamine group provides a versatile handle for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological activities. This flexibility makes [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine a valuable building block in medicinal chemistry.
The synthesis of [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of fluorine atoms into the cyclohexane ring typically requires specialized reagents and conditions to ensure high yield and selectivity. Similarly, the formation of the triazole ring necessitates precise control over reaction conditions to avoid unwanted side products.
Recent advancements in catalytic systems have significantly improved the efficiency of these synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions have enabled the facile introduction of fluorinated groups into organic molecules. These catalytic methods not only enhance reaction efficiency but also reduce environmental impact by minimizing waste generation.
The biological activity of [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine has been explored in several preclinical studies. Initial investigations have revealed promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. The fluorinated cyclohexyl group appears to modulate binding affinity and selectivity, while the triazole ring contributes to pharmacological activity through hydrogen bonding interactions.
In particular, studies have shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central mediators of inflammation and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The unique structural features of [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine make it a compelling candidate for developing novel anti-inflammatory agents with improved efficacy and reduced side effects.
Furthermore, the compound's potential as an antiviral agent has not been overlooked. The triazole ring is known to exhibit antiviral activity against various pathogens by interfering with viral replication mechanisms. Preliminary studies suggest that [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine may inhibit viral proteases and integrases, thereby limiting viral spread within host cells.
The development of new antiviral drugs is particularly relevant in light of emerging infectious diseases and the ongoing challenge posed by drug-resistant viruses. [1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine represents an innovative approach to addressing these challenges by leveraging cutting-edge synthetic chemistry and pharmacological insights.
Future research directions for [1-(4, 。
2137536-01-5 ([1-(4,4-difluorocyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine) 関連製品
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)
- 776-33-0(1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 934070-55-0(Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)
- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)